

physical appearance of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
Cat. No.:	B165597

[Get Quote](#)

Technical Guide: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building block, this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. This guide provides an in-depth overview of its physical and chemical characteristics, a detailed experimental protocol for its synthesis, and its role in the landscape of pharmaceutical development.

Physicochemical Properties

While specific experimental data for **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is limited in publicly available literature, the properties of its isomers and related analogs provide valuable insights. The data for these compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** and Related Isomers

Property	(1R)-1-[2-(trifluoromethyl)phenyl]ethanol	1-[3-(trifluoromethyl)phenyl]ethanol (racemic)	1-[4-(trifluoromethyl)phenyl]ethanol (racemic)
CAS Number	127852-29-3	454-91-1 [1]	1737-26-4
Molecular Formula	C ₉ H ₉ F ₃ O	C ₉ H ₉ F ₃ O [1]	C ₉ H ₉ F ₃ O
Molecular Weight	190.16 g/mol	190.16 g/mol [1]	190.16 g/mol
Appearance	Not specified; likely a liquid or low-melting solid	Not specified	Liquid
Boiling Point	Not specified	Not specified	62-63 °C at 0.5 mmHg [2]
Solubility	Expected to be soluble in common organic solvents	Not specified	Not specified
Purity	98%	Not applicable	96% [2]

Table 2: Properties of a Dually Substituted Analog: **(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol**

Property	Value
CAS Number	127852-28-2
Molecular Formula	C ₁₀ H ₈ F ₆ O
Molecular Weight	258.16 g/mol
Appearance	Solid
Melting Point	53-58 °C
Optical Activity	[\alpha]/D +27±1°, c = 1 in acetonitrile

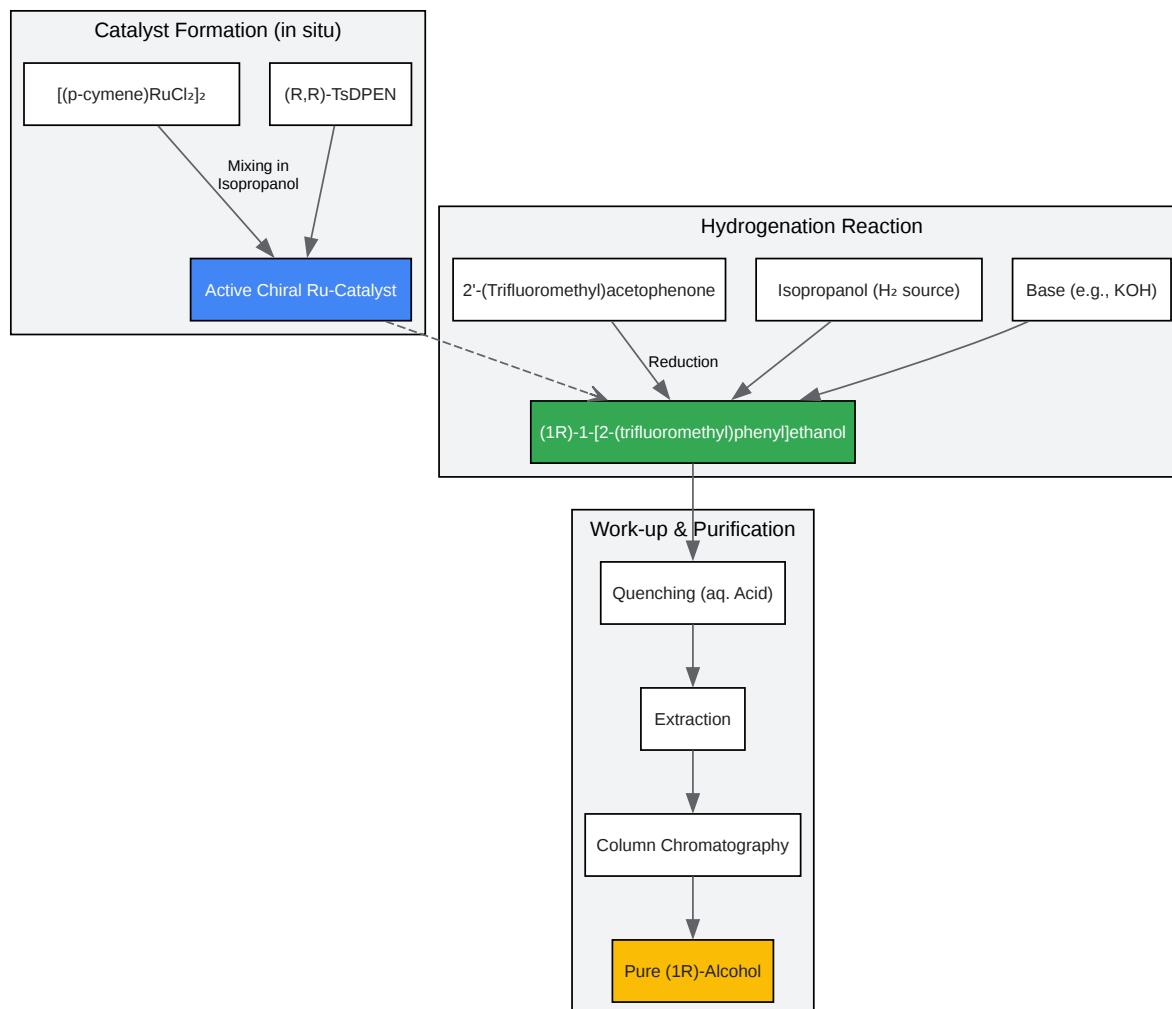
Experimental Protocols

The primary route for the synthesis of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This method is widely employed for the preparation of chiral alcohols with high enantiomeric excess.

Synthesis of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** via Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methods for the asymmetric transfer hydrogenation of aromatic ketones using a Ruthenium-based catalyst.^{[3][4]}

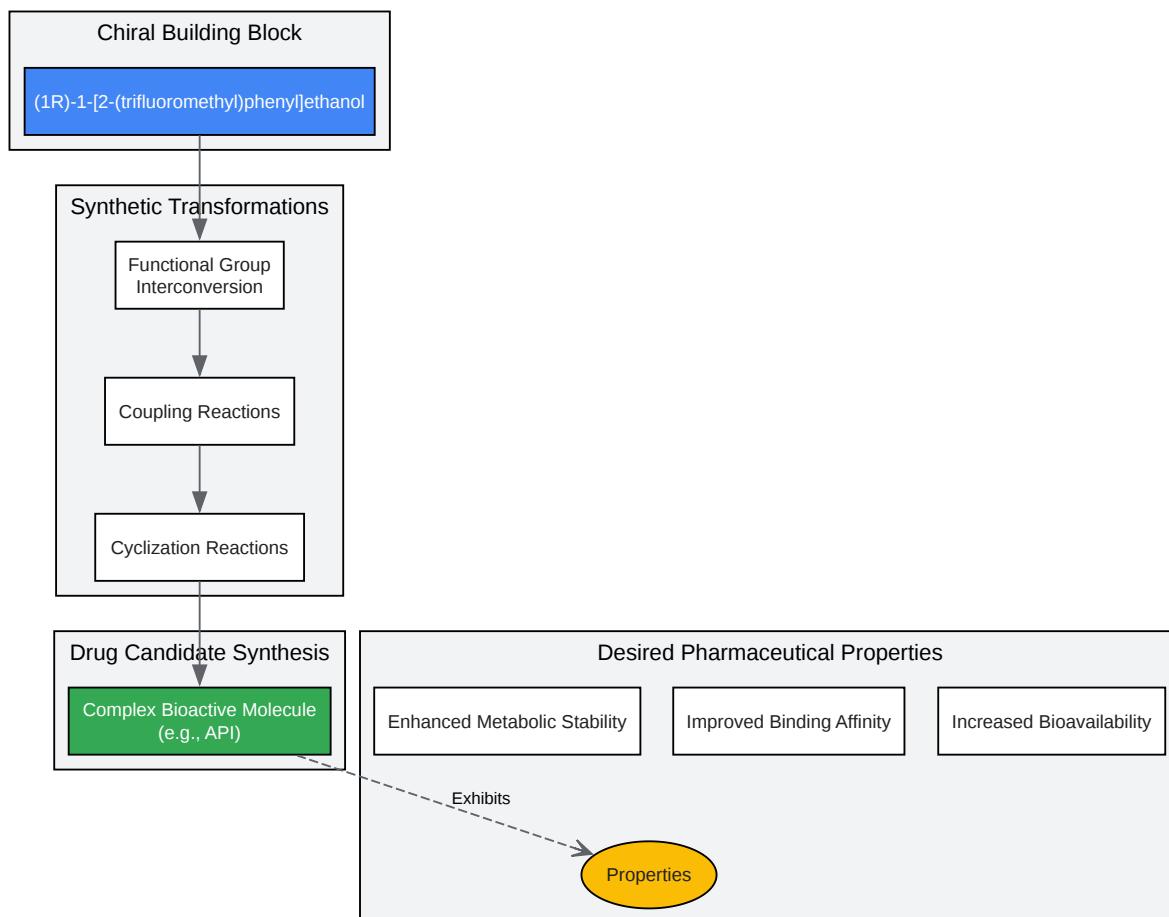
Materials:


- 2'-(trifluoromethyl)acetophenone
- $[(p\text{-cymene})\text{RuCl}_2]_2$ (Ruthenium catalyst precursor)
- (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)
- Isopropanol (hydrogen donor and solvent)
- Potassium hydroxide (or other suitable base)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Chromatography supplies for purification (silica gel, solvents)

Procedure:

- Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve $[(p\text{-cymene})\text{RuCl}_2]_2$ and (R,R)-TsDPEN in anhydrous isopropanol. The typical molar ratio of Ru precursor to ligand is 1:2. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst complex.
- Reaction Setup: To the catalyst solution, add 2'-(trifluoromethyl)acetophenone. The substrate-to-catalyst ratio is typically high, ranging from 100:1 to 1000:1, depending on the desired efficiency.
- Initiation of Reaction: Add a solution of potassium hydroxide in isopropanol to the reaction mixture. The base acts as a co-catalyst.
- Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
- Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.
- Characterization: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure can be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations


Experimental Workflow: Asymmetric Transfer Hydrogenation

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.

Role in Drug Development

Chiral alcohols, particularly those containing trifluoromethyl groups, are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their stereochemistry is often crucial for the biological activity and safety profile of a drug.

[Click to download full resolution via product page](#)

Caption: Role of chiral alcohols as building blocks in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ838944 - Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation, Journal of Chemical Education, 2009-Jan [eric.ed.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical appearance of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165597#physical-appearance-of-1r-1-2-trifluoromethyl-phenyl-ethanol\]](https://www.benchchem.com/product/b165597#physical-appearance-of-1r-1-2-trifluoromethyl-phenyl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com